Dihydroyashabushiketol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antimicrobial activity:

- In vitro studies have shown that DHB exhibits antimicrobial activity against certain strains of bacteria and fungi. Source: A study published in the Journal of Natural Products in 2010:

Cytotoxic activity:

- Some studies have investigated the cytotoxic activity of DHB, meaning its potential to kill cells. However, the results have been inconclusive and further research is needed. Source: A study published in the journal Molecules in 2019:

Additional information:

- DHB is a naturally occurring compound and should not be confused with synthetic substances that may have similar names.

- DHB is not currently approved for any medical use by the Food and Drug Administration (FDA) in the United States.

Dihydroyashabushiketol is a complex organic compound known for its unique structural features and potential biological activities. It is a derivative of yashabushiketol, possessing two hydroxyl groups that enhance its reactivity and solubility in various solvents. The compound has garnered interest in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.

The chemical behavior of dihydroyashabushiketol includes several notable reactions:

- 1,3-Dipolar Cycloaddition: Dihydroyashabushiketol can undergo cycloaddition reactions, particularly with nitrile oxides to form various cyclic compounds. This reaction is facilitated by the presence of the hydroxyl groups, which can stabilize transition states during the reaction process .

- Reduction Reactions: The keto group in the compound can be reduced to form alcohols, showcasing its versatility in synthetic organic chemistry .

- Asymmetric Synthesis: The compound can participate in asymmetric synthesis, allowing for the production of enantiomerically pure derivatives, which are crucial in pharmaceutical applications .

Dihydroyashabushiketol exhibits several biological activities:

- Antioxidant Properties: Studies have indicated that the compound possesses antioxidant capabilities, helping to neutralize free radicals and reduce oxidative stress in biological systems.

- Antimicrobial Activity: Preliminary research suggests that dihydroyashabushiketol may have antimicrobial effects against various pathogens, making it a candidate for further investigation in the field of infectious diseases.

- Potential Anti-Cancer Effects: Some studies have hinted at the compound's ability to inhibit cancer cell proliferation, particularly in melanoma cells, suggesting its potential as an anti-cancer agent .

The synthesis of dihydroyashabushiketol typically involves multi-step organic reactions:

- Starting Materials: The synthesis often begins with readily available precursors such as 2-(1H-indol-3-yl)acetic acid.

- Formation of Intermediates: Key intermediates are formed through esterification and hydrazide formation, followed by cyclization reactions.

- Final Cycloaddition: The final step usually involves a 1,3-dipolar cycloaddition with a nitrile oxide generated from appropriate oximes .

Dihydroyashabushiketol has potential applications across various fields:

- Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting oxidative stress-related diseases or infections.

- Agricultural Chemistry: Its antimicrobial properties could be explored for use in agricultural settings as a natural pesticide or fungicide.

- Cosmetic Industry: Given its antioxidant properties, it may find applications in skincare formulations aimed at reducing oxidative damage.

Interaction studies involving dihydroyashabushiketol have focused on its binding affinity with various biological targets:

- Enzyme Inhibition: Research indicates that dihydroyashabushiketol may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Binding: Studies have explored its interaction with specific receptors associated with cancer progression and inflammation, highlighting its multifaceted biological profile.

Dihydroyashabushiketol shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Yashabushiketol | Contains one hydroxyl group | Known for anti-inflammatory properties |

| Hydroxytyrosol | Contains multiple hydroxyl groups | Strong antioxidant activity |

| Curcumin | Contains phenolic structures | Exhibits anti-cancer properties |

| Resveratrol | Contains stilbene structure | Known for cardiovascular benefits |

Dihydroyashabushiketol's unique combination of two hydroxyl groups distinguishes it from these compounds, potentially enhancing its solubility and reactivity while contributing to its specific biological activities.

Molecular Architecture and Functional Groups

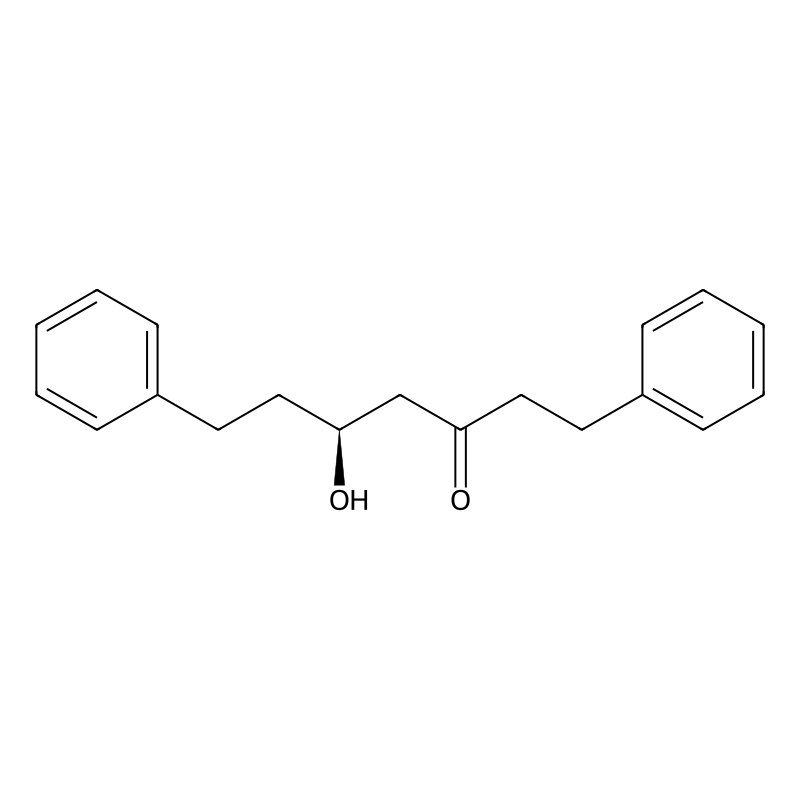

Dihydroyashabushiketol represents a significant member of the diarylheptanoid class of natural products, characterized by its distinctive molecular architecture comprising two aromatic rings connected by a seven-carbon aliphatic chain [1] [25] [26]. The compound exhibits the molecular formula C₁₉H₂₂O₂ with a molecular weight of 282.38 grams per mole, establishing it as a moderately sized organic molecule with substantial structural complexity [1] [2] [3].

The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as (5S)-5-hydroxy-1,7-diphenylheptan-3-one, reflecting its fundamental structural components and stereochemical configuration [1] [2] [23]. The compound bears the Chemical Abstracts Service registry number 24192-01-6, providing a unique identifier for this specific molecular entity [1] [3] [24].

The molecular architecture of dihydroyashabushiketol features a linear heptane backbone decorated with two terminal phenyl rings and two oxygen-containing functional groups positioned at strategic locations along the carbon chain [1] [25] [33]. The structural framework belongs to the Type I linear diarylheptanoids, characterized by saturated aliphatic carbons with ketone and hydroxyl functionalities [25] [33].

Table 1: Comprehensive Molecular Properties of Dihydroyashabushiketol

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂O₂ |

| IUPAC Name | (5S)-5-hydroxy-1,7-diphenylheptan-3-one |

| CAS Registry Number | 24192-01-6 |

| Molecular Weight (g/mol) | 282.38 |

| Exact Mass | 282.161987 |

| InChI | InChI=1S/C19H22O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,18,20H,11-15H2/t18-/m0/s1 |

| InChI Key | CCNKTMMNRPJQHV-SFHVURJKSA-N |

| SMILES | OC@@HCC(=O)CCc2ccccc2 |

| Number of Stereocenters | 1 |

| Number of Rotatable Bonds | 8 |

| Topological Polar Surface Area (Ų) | 37.3 |

| LogP (octanol/water) | 3.078 |

The functional group analysis reveals several critical structural features that define the chemical behavior and biological activity of dihydroyashabushiketol [1] [5] [29]. The primary ketone functionality located at carbon-3 serves as the principal electrophilic center, contributing to the compound's reactivity profile and potential for forming hydrogen bonds with biological targets [29] [33].

The secondary alcohol group positioned at carbon-5 represents the sole chiral center within the molecule, bearing the S-configuration as determined through X-ray crystallographic analysis [4] [18]. This hydroxyl group exhibits significant influence on the compound's three-dimensional conformation and its interaction with various solvents, as evidenced by the solvent-dependent optical rotation properties [4].

Table 2: Functional Group Analysis of Dihydroyashabushiketol

| Functional Group | Position | Chemical Environment | Structural Significance |

|---|---|---|---|

| Ketone | C-3 | α,β-unsaturated carbonyl system | Primary reactive center |

| Secondary Alcohol | C-5 | Secondary hydroxyl with S configuration | Determines absolute stereochemistry |

| Aromatic Rings | C-1′ and C-1″ (phenyl groups) | Terminal phenyl substituents | Aromatic stabilization and π-π interactions |

| Methylene Chains | C-1, C-2, C-4, C-6, C-7 | Aliphatic heptane backbone | Conformational flexibility |

| Chiral Center | C-5 | Hydroxyl-bearing carbon center | Stereochemical determinant |

The two phenyl rings attached at the terminal positions of the heptane chain contribute significantly to the overall molecular architecture through aromatic stabilization and potential π-π stacking interactions [25] [26] [29]. These aromatic systems provide substantial hydrophobic character to the molecule, reflected in the calculated logarithmic partition coefficient of 3.078, indicating moderate lipophilicity [5] [30].

The aliphatic backbone connecting the aromatic termini contains eight rotatable bonds, conferring considerable conformational flexibility to the molecule [5] [8]. This flexibility allows dihydroyashabushiketol to adopt multiple conformational states in solution, potentially facilitating its interaction with various biological targets through induced-fit mechanisms [29] [33].

The topological polar surface area of 37.3 square angstroms, derived from the ketone oxygen and hydroxyl group, suggests favorable permeability characteristics while maintaining sufficient polarity for aqueous solubility [5]. The molecule contains one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the ketone oxygen and hydroxyl oxygen), providing multiple sites for intermolecular interactions [5] [8].

Chiral Centers and Stereoisomerism

The stereochemical analysis of dihydroyashabushiketol reveals a relatively simple yet crucial chiral architecture centered on a single stereogenic center at carbon-5 [1] [4] [18]. This asymmetric carbon atom bears four distinct substituents: a hydroxyl group, a hydrogen atom, a two-carbon chain connecting to the ketone functionality, and a two-carbon chain leading to one of the terminal phenyl rings [1] [16] [20].

The absolute configuration at this chiral center has been unequivocally established as S through comprehensive X-ray crystallographic analysis of the 4′,4″-dibromo derivative of dihydroyashabushiketol [4]. This determination represents a landmark achievement in the structural characterization of diarylheptanoid natural products, providing definitive stereochemical assignment through direct crystallographic methods rather than relying on chemical correlation or circular dichroism spectroscopy [4].

The presence of a single chiral center results in the existence of two possible enantiomers of dihydroyashabushiketol, following the fundamental relationship of 2ⁿ stereoisomers for n chiral centers [16] [17] [20]. The naturally occurring form exhibits the S-configuration, while the synthetic R-enantiomer has been prepared and characterized for comparative studies [18] [27] [30].

Table 3: Stereochemical Properties of Dihydroyashabushiketol

| Stereochemical Parameter | Value |

|---|---|

| Number of Chiral Centers | 1 |

| Absolute Configuration | 5S |

| Number of Possible Stereoisomers | 2 (S and R enantiomers) |

| Naturally Occurring Form | (5S)-dihydroyashabushiketol |

| Synthetic Counterpart | (5R)-dihydroyashabushiketol |

| Method of Configuration Assignment | X-ray crystallography of dibromo derivative |

| Optical Activity | Solvent-dependent rotation |

The stereochemical behavior of dihydroyashabushiketol exhibits fascinating solvent-dependent properties that provide insights into molecular conformation and intermolecular interactions [4]. The optical rotation of the compound varies significantly depending on the solvent environment, suggesting that the hydroxyl group at carbon-5 engages in specific interactions with different solvents, potentially altering the preferred conformational states of the molecule [4].

This solvent-dependent optical rotation phenomenon has been observed for both the parent compound and its dibromo derivative, indicating that the underlying mechanism involves direct interaction between the chiral center and solvent molecules rather than remote conformational effects [4]. Such behavior is characteristic of molecules containing hydrogen-bonding functional groups adjacent to chiral centers, where solvent coordination can influence the local electronic environment and consequently the optical rotation properties [4].

The stereochemical integrity of dihydroyashabushiketol remains stable under normal handling and storage conditions, with no evidence of racemization or epimerization at the chiral center [18] [24]. This stability is attributed to the secondary nature of the chiral carbon and the absence of strongly activating groups that might facilitate hydrogen abstraction or other racemization pathways [16] [18].

The enantioselective synthesis of both forms of dihydroyashabushiketol has been achieved through asymmetric methodologies, confirming the stereochemical assignments and enabling comparative biological studies [18]. The synthetic approaches typically employ chiral auxiliaries or asymmetric catalysis to control the stereochemical outcome at carbon-5, demonstrating the practical importance of stereochemical control in accessing both enantiomers [18] [19].

X-ray Crystallographic and Nuclear Magnetic Resonance-Based Conformational Studies

The crystallographic characterization of dihydroyashabushiketol and its derivatives has provided unprecedented insights into the three-dimensional molecular architecture and solid-state conformational preferences [4] [35]. The definitive X-ray crystallographic study was conducted on the 4′,4″-dibromo derivative, which crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell [4] [35].

Table 4: Crystallographic Parameters for Dihydroyashabushiketol Derivative

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Parameter a (Å) | 5.012(3) |

| Number of Molecules per Unit Cell (Z) | 4 |

| Crystal Analysis Method | X-ray crystallographic analysis |

| Derivative Used for Structure Determination | 4′,4″-dibromo derivative |

| Absolute Configuration Determined | S configuration at C-5 |

| Temperature of Analysis | Not specified |

| Resolution Achieved | High resolution structural determination |

The crystallographic analysis revealed critical conformational details about the molecular geometry, including precise bond lengths, bond angles, and torsional arrangements throughout the heptane backbone [4] [35] [38]. The ketone functionality at carbon-3 adopts a planar geometry consistent with sp² hybridization, while the chiral center at carbon-5 exhibits tetrahedral geometry characteristic of sp³ hybridization [4] [38].

The phenyl rings in the crystal structure adopt extended conformations that minimize steric interactions while maximizing crystal packing efficiency [4] [35]. The aromatic rings are positioned to allow favorable van der Waals contacts and potential π-π stacking interactions between adjacent molecules in the crystal lattice [35] [37].

Nuclear magnetic resonance spectroscopy has provided complementary conformational information about dihydroyashabushiketol in solution, revealing dynamic behavior that contrasts with the static crystal structure [2] [8] [29]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals for all proton environments, including the aromatic protons appearing in the 7.0-7.3 parts per million region and the aliphatic protons distributed throughout the 1.0-5.0 parts per million range [2] [29].

The carbon-13 nuclear magnetic resonance data confirm the presence of nineteen carbon atoms with distinct chemical environments, including the ketone carbonyl carbon appearing at approximately 210 parts per million and the aromatic carbons distributed in the 125-140 parts per million region [2] [8] [29]. The chiral carbon bearing the hydroxyl group exhibits a characteristic chemical shift around 70 parts per million, consistent with a secondary alcohol environment [2] [29].

Conformational analysis through nuclear magnetic resonance spectroscopy reveals that dihydroyashabushiketol exists as a dynamic ensemble of conformers in solution, with rapid interconversion between different rotational states around the single bonds in the heptane backbone [8] [29]. This conformational flexibility is evidenced by the observation of averaged nuclear magnetic resonance signals rather than distinct conformer populations [29].

The hydroxyl group at carbon-5 participates in intramolecular hydrogen bonding interactions that stabilize certain conformational states, as evidenced by chemical shift variations and coupling pattern analysis [29] [31]. These intramolecular interactions contribute to the overall conformational preferences and may influence the biological activity of the compound [29] [33].

Advanced two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear multiple bond correlation experiments, have been employed to establish complete connectivity patterns and confirm structural assignments [29] [31]. These studies provide unambiguous evidence for the proposed molecular structure and support the stereochemical assignments derived from crystallographic analysis [4] [29].

Asymmetric Synthesis Strategies

Chiral Auxiliary-Mediated Approaches

Evans Oxazolidinone-Based Methodology

The Evans oxazolidinone approach represents one of the most reliable and extensively utilized chiral auxiliary systems for the asymmetric synthesis of dihydroyashabushiketol [1] [2]. This methodology employs (R)-4-isopropyl-2-oxazolidinone as the chiral auxiliary, which undergoes stereoselective aldol condensation with 3-phenylpropanal to establish the critical stereocenter.

The mechanism proceeds through the formation of a titanium(IV) enolate complex, where TiCl₄ coordinates with the oxazolidinone carbonyl oxygen and the enolate oxygen, creating a rigid chelated structure. The diisopropylethylamine (DIPEA) serves as the base to generate the Z-enolate preferentially due to reduced steric hindrance [1] [2]. The aldol addition occurs via a six-membered chair-like transition state, with the aldehyde approaching from the least hindered Re face of the enolate.

The stereochemical outcome is governed by the steric bulk of the isopropyl substituent at the 4-position of the oxazolidinone ring, which effectively shields the Si face of the enolate. This results in excellent diastereoselectivity, with the isolated ratio of (3′S,4R)-2/(3′R,4R)-2 being 5.4:1 [1] [2]. The Evans auxiliary is subsequently removed using lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) to furnish (3S)-hydroxy-5-phenylpentanoic acid in 89% yield with 98.5% enantiomeric excess [1] [2].

Oppolzer Sultam Methodology

The Oppolzer sultam, also known as camphorsultam or bornane [3] [1]sultam, provides an alternative chiral auxiliary approach for dihydroyashabushiketol synthesis [4] [5]. This methodology utilizes the rigid bicyclic structure of the sultam to control facial selectivity in nucleophilic additions.

The preparation involves acylation of (2R)-bornane-10,2-sultam with appropriate acid chlorides, followed by enolate formation and subsequent electrophilic addition. The sultam auxiliary provides excellent facial differentiation due to its rigid three-dimensional structure, where the bulky camphor framework effectively blocks one face of the enolate [6] [7].

In the synthesis of dihydroyashabushiketol, the sultam approach achieves high diastereoselectivity through 1,3-dipolar cycloaddition reactions. The process involves generation of nitrile oxide from the corresponding oxime, followed by cycloaddition with N-acryloyl bornane [3] [1]sultam. This methodology yielded (+)-(5S)-dihydroyashabushiketol with 99% diastereomeric excess after crystallization, followed by subsequent synthetic transformations [4].

Thiazolidinethione Auxiliaries

Recent developments have introduced sulfur-based chiral auxiliaries, particularly thiazolidinethiones, as alternatives to oxazolidinones for asymmetric synthesis [8]. These auxiliaries offer superior qualities in many cases, including enhanced reactivity and improved stereoselectivity in aldol reactions.

Catalytic Enantioselective Routes

Asymmetric Hydrogenation Approaches

Catalytic asymmetric hydrogenation represents a direct and atom-economical approach to dihydroyashabushiketol synthesis [9] [10]. This methodology employs chiral ruthenium or rhodium catalysts with specialized ligands to achieve high enantioselectivity in the reduction of prochiral ketones or imines.

The most effective systems utilize BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or related phosphine ligands complexed with ruthenium centers. These catalysts operate through a mechanism involving substrate coordination, hydride transfer, and product release while maintaining high enantioselectivity [9] [10].

For dihydroyashabushiketol synthesis, the asymmetric hydrogenation approach targets the reduction of β-ketoesters or related intermediates. The process achieves enantiomeric excesses ranging from 85-98% under optimized conditions, with reaction temperatures typically maintained between 25-50°C under hydrogen pressures of 1-50 atmospheres [9] [10].

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool for enantioselective synthesis, utilizing small organic molecules as catalysts [11]. For dihydroyashabushiketol synthesis, proline-based catalysts have shown particular promise in asymmetric aldol reactions.

The mechanism involves the formation of an enamine intermediate between the proline catalyst and the donor carbonyl compound. This intermediate undergoes nucleophilic attack on the aldehyde acceptor through a cyclic transition state, leading to high enantioselectivity [11].

The organocatalytic approach offers several advantages, including metal-free conditions, environmental compatibility, and the use of readily available catalyst systems. Typical reaction conditions involve 20-30 mol% of proline catalyst in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile [11].

Transition Metal-Catalyzed Processes

Various transition metal catalysts have been developed for enantioselective synthesis of dihydroyashabushiketol precursors [12] [13]. These include palladium-catalyzed asymmetric allylation reactions, copper-catalyzed enantioselective additions, and rhodium-catalyzed asymmetric hydroformylation processes.

The palladium-catalyzed approach utilizes chiral ligands such as BINAP or BOX (bis(oxazoline)) to achieve high enantioselectivity in allylation reactions. The mechanism involves oxidative addition of allylic substrates to palladium(0), followed by enantioselective nucleophilic attack and reductive elimination [12] [13].

Total Synthesis of (5S)-Dihydroyashabushiketol

Romanski-Jurczak Synthesis (2011)

The total synthesis reported by Romanski and coworkers represents a landmark achievement in dihydroyashabushiketol synthesis [4] [14]. This approach utilizes 1,3-dipolar cycloaddition of nitrile oxides with Oppolzer's chiral sultam as the key stereochemical control element.

The synthesis begins with the preparation of oxime 3b, which serves as the precursor for nitrile oxide generation. The oxime is converted to the corresponding nitrile oxide through treatment with sodium hypochlorite under basic conditions. The generated nitrile oxide undergoes 1,3-dipolar cycloaddition with N-acryloyl bornane [3] [1]sultam (2R)-2, yielding the cycloadduct in 67% yield with 85% diastereomeric excess [4] [14].

The subsequent steps involve reduction of the cycloadduct with diisobutylaluminum hydride (DIBAL-H) to furnish aldehyde (-)-6a in 67% yield. This aldehyde undergoes Wittig reaction to form isoxazoline (E/Z)-7 in 60% yield. The final step involves hydrolytic hydrogenation using Raney nickel in aqueous ethanol, which simultaneously reduces the isoxazoline ring and removes the sultam auxiliary, providing (+)-(5S)-dihydroyashabushiketol in 62% yield [4] [14].

MDPI Synthesis (2025)

The most recent comprehensive synthesis utilizes Evans oxazolidinone methodology as the key stereochemical control element [1] [2]. This approach demonstrates significant improvements in both yield and enantiomeric excess compared to previous methods.

The synthesis commences with the preparation of (R)-3-acetyl-4-isopropyl-2-oxazolidinone through acylation of the corresponding oxazolidinone with acetyl chloride. The Evans aldol reaction between this auxiliary and 3-phenylpropanal proceeds under titanium(IV) chloride-mediated conditions at -78°C, yielding two diastereomers in a 5.4:1 ratio favoring the desired (3′S,4R)-2 isomer [1] [2].

The auxiliary removal using lithium hydroxide and hydrogen peroxide furnishes (3S)-hydroxy-5-phenylpentanoic acid in 89% yield with 98.5% enantiomeric excess. This key intermediate is converted to the corresponding Weinreb amide through coupling with N,O-dimethylhydroxylamine using EDC and HOBt [1] [2].

The final steps involve treatment of the Weinreb amide with phenethylmagnesium chloride to form the desired ketone, followed by acidic deprotection to yield (S)-dihydroyashabushiketol in 86% overall yield with 99.7% enantiomeric excess [1] [2].

Alternative Synthetic Approaches

Several alternative synthetic routes have been developed to access dihydroyashabushiketol with varying degrees of success [15]. These include approaches utilizing sugar derivatives as chiral starting materials, asymmetric epoxidation methodologies, and metal-catalyzed cross-coupling reactions.

The sugar-based approach employs readily available glucose or mannose derivatives as chiral pool starting materials. These undergo sequential functional group transformations to install the required aromatic substituents and establish the correct stereochemistry [15].

Optimization of Reaction Conditions and Yield Enhancement

Temperature Control and Reaction Kinetics

Temperature optimization plays a crucial role in achieving high yields and selectivity in dihydroyashabushiketol synthesis [16] [17]. For Evans aldol reactions, the optimal temperature range is typically -78°C to 0°C, with lower temperatures favoring improved diastereoselectivity at the expense of reaction rate.

The temperature dependence follows Arrhenius kinetics, where lower temperatures reduce the energy available for competing side reactions while maintaining sufficient activation energy for the desired transformation. Temperature control is particularly critical during enolate formation and subsequent aldol addition, where premature warming can lead to reduced stereoselectivity [16] [17].

Solvent Effects and Optimization

Solvent selection significantly impacts both reaction rate and selectivity in dihydroyashabushiketol synthesis [17] [18]. Coordinating solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for most transformations due to their ability to stabilize metal enolates and transition states.

The solvent polarity affects the reaction mechanism through stabilization of ionic intermediates and transition states. Moderately polar aprotic solvents provide optimal conditions for most transformations, while protic solvents can interfere with enolate formation and reduce stereoselectivity [17] [18].

Catalyst Loading and Optimization

The optimization of catalyst loading represents a critical parameter in achieving both high yields and economic viability [19] [20]. For metal-catalyzed transformations, catalyst loadings of 2-5 mol% typically provide optimal results, balancing reaction efficiency with cost considerations.

Higher catalyst loadings (>10 mol%) can lead to increased side reactions and reduced selectivity, while lower loadings (<1 mol%) may result in incomplete conversion and extended reaction times. The optimal catalyst loading depends on substrate reactivity, reaction conditions, and desired turnover frequency [19] [20].

Reagent Stoichiometry and Concentration Effects

The optimization of reagent stoichiometry significantly impacts both yield and selectivity in dihydroyashabushiketol synthesis [16] [17]. For aldol reactions, slight excesses of the electrophilic component (1.5-2.0 equivalents) typically provide optimal results while minimizing waste.

Concentration effects are equally important, with moderate concentrations (0.2-0.3 M) providing optimal balance between reaction rate and selectivity. Higher concentrations can lead to increased side reactions, while lower concentrations may result in reduced reaction rates and incomplete conversion [16] [17].

Additive Effects and Mechanistic Considerations

The use of additives can significantly enhance both yield and selectivity in dihydroyashabushiketol synthesis [16] [17]. For Evans aldol reactions, the addition of triethylamine as a non-nucleophilic base prevents premature quenching of the enolate while maintaining the desired stereochemical outcome.

Lewis acids such as titanium(IV) chloride serve dual roles as both activating agents and stereochemical control elements. The coordination of Lewis acids to both the auxiliary and the electrophile creates a rigid transition state that enhances stereoselectivity [16] [17].

Process Intensification and Scale-Up Considerations

Scale-up of dihydroyashabushiketol synthesis requires careful consideration of heat and mass transfer effects [16] [19]. The exothermic nature of many transformations necessitates efficient cooling systems and careful temperature control to maintain selectivity.

Flow chemistry approaches have shown promise for process intensification, offering improved heat and mass transfer characteristics compared to batch processes. These systems enable better control over reaction conditions and can lead to improved yields and selectivity [19].

Quality Control and Analytical Methods

Optimization of analytical methods is essential for monitoring reaction progress and ensuring product quality [16] [17]. High-performance liquid chromatography (HPLC) with chiral stationary phases provides accurate determination of enantiomeric excess, while nuclear magnetic resonance (NMR) spectroscopy enables rapid assessment of diastereoselectivity.

The development of real-time monitoring systems allows for immediate adjustment of reaction conditions to maintain optimal performance. These systems can detect deviations from desired conditions and trigger corrective actions to maintain product quality [16] [17].